4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound with the formula C12H16BFO3 . It is also known as phenylboronic acid pinacol ester . This compound is typically a colorless oily substance at room temperature and is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and MS . The exact details of the structure are not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.06 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 238.1176527 g/mol . It has a topological polar surface area of 38.7 Ų . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- Molecular Structure and Physicochemical Properties : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, was synthesized and analyzed. Its molecular structure was confirmed by spectroscopic methods and X-ray diffraction, and its properties were studied using density functional theory (DFT) (Huang et al., 2021).
- Crystallography and Conformational Analysis : Similar compounds underwent X-ray diffraction and DFT studies to elucidate their crystallographic and conformational characteristics, demonstrating the consistency between the DFT-optimized structures and X-ray crystallography results (Wu et al., 2021).
Applications in Detection and Sensing
- Hydrogen Peroxide Vapor Detection : A study explored boron esters' utility in detecting hydrogen peroxide vapor. Boron esters like 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)benzaldehyde showed increased reaction velocity with H2O2, suggesting their potential in sensitive detection applications (Fu et al., 2016).
Material Science and Polymer Research
- Borylation in Organic Synthesis : Research on the borylation of arylbromides to synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes provided insights into the application of such compounds in organic synthesis and material science (Takagi & Yamakawa, 2013).
- Polymer Synthesis and Properties : The synthesis of well-defined poly(2,7-fluorene) derivatives, incorporating dioxaborolan-2-yl groups, was explored, demonstrating their potential in creating processable polymers with specific photophysical and electrical properties, relevant for electronic and optical applications (Ranger et al., 1997).
Nanotechnology and Advanced Materials
- Fluorescence and Nanoparticle Fabrication : Research focused on the synthesis of heterodifunctional polyfluorenes, indicating their significant role in producing brightly fluorescent nanoparticles with potential applications in nanotechnology and material science (Fischer et al., 2013).
Biomedical Research
- Cytotoxicity and Cellular Uptake Studies : Boronated phosphonium salts, including those with dioxaborolan-yl groups, were studied for their cytotoxicity and boron uptake in cells. These findings are crucial for understanding the biomedical applications of such compounds (Morrison et al., 2010).
Electrochemical Applications
- Fluoride Shuttle Batteries : Compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine were examined as electrolyte additives in fluoride shuttle batteries, highlighting their role in enhancing battery performance through improved fluoride ion conductivity and solubility (Kucuk & Abe, 2020).
Future Directions
properties
IUPAC Name |
4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZFCSYBTMZNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718241 | |
Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
CAS RN |
779331-49-6 | |
Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=779331-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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